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Compound of Interest

Compound Name: Cinnamyl valerate

Cat. No.: B077708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cinnamyl valerate, a cinnamate ester, is a compound of interest in the flavor and fragrance

industries with potential applications in other chemical and pharmaceutical sectors. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, synthesis methodologies, and potential biological relevance. All quantitative data

are summarized in structured tables, and detailed experimental protocols for its synthesis are

provided. This document also includes visualizations of a representative synthesis workflow

and a hypothetical biological signaling pathway, generated using the DOT language, to

facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Chemical Structure and Identification
Cinnamyl valerate, systematically named [(E)-3-phenylprop-2-enyl] pentanoate, is the ester

formed from cinnamyl alcohol and valeric acid.

Table 1: Chemical Identification of Cinnamyl Valerate
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Identifier Value Reference

IUPAC Name
[(E)-3-phenylprop-2-enyl]

pentanoate

Synonyms
Cinnamyl pentanoate, 3-

Phenyl-2-propenyl pentanoate
[1]

CAS Number 10482-65-2 [2]

Molecular Formula C₁₄H₁₈O₂ [2]

Molecular Weight 218.29 g/mol [3]

Canonical SMILES
CCCCC(=O)OCC=CC1=CC=C

C=C1
[2]

InChI

InChI=1S/C14H18O2/c1-2-3-

11-14(15)16-12-7-10-13-8-5-4-

6-9-13/h4-10H,2-3,11-

12H2,1H3/b10-7+

[1]

InChIKey
FLSKWIBFXUNBAW-

JXMROGBWSA-N
[1]

Physicochemical Properties
The physicochemical properties of cinnamyl valerate are crucial for its handling, formulation,

and potential applications. While experimental data for some properties are limited, a

combination of experimental and predicted values is presented below. For context,

experimental data for the closely related isomer, cinnamyl isovalerate, is also provided where

available.

Table 2: Physicochemical Properties of Cinnamyl Valerate
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Property Value Data Type Reference

Physical State Colorless liquid Experimental

Odor Sweet, balsamic, fruity Experimental

Boiling Point
328.8 °C (at 760

mmHg)
Experimental [3]

Melting Point 51.15 °C Predicted [4]

Density 1.008 g/cm³ Experimental [3]

Solubility in Water 7.167 mg/L at 25 °C Predicted [5]

Solubility in Organic

Solvents
Soluble in alcohol Experimental [5]

logP (Octanol-Water

Partition Coefficient)
4.32 Predicted [4]

Refractive Index

nD20: 1.518 - 1.524

(for Cinnamyl

Isovalerate)

Experimental [6][7]

Flash Point 131.67 °C Experimental [5]

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of

cinnamyl valerate. While a complete set of experimentally verified spectra for cinnamyl
valerate is not readily available in the public domain, characteristic spectral features can be

inferred from data on its constituent parts (cinnamyl alcohol and valeric acid) and similar

cinnamyl esters.

Table 3: Predicted and Representative Spectroscopic Data for Cinnamyl Valerate
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Technique Predicted/Representative Data

¹H NMR

δ ~7.2-7.4 (m, 5H, Ar-H), ~6.6 (d, 1H, =CH-),

~6.2 (dt, 1H, -CH=), ~4.7 (d, 2H, -O-CH₂-), ~2.3

(t, 2H, -CO-CH₂-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m,

2H, -CH₂-), ~0.9 (t, 3H, -CH₃)

¹³C NMR

δ ~173 (C=O), ~136 (Ar-C), ~134 (=CH-),

~128.6 (Ar-CH), ~128.0 (Ar-CH), ~126.5 (Ar-

CH), ~123 (=CH-), ~65 (-O-CH₂-), ~34 (-CO-

CH₂-), ~27 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃)

IR (Infrared)

~3030 cm⁻¹ (aromatic C-H stretch), ~2960,

2870 cm⁻¹ (aliphatic C-H stretch), ~1735 cm⁻¹

(C=O ester stretch), ~1650 cm⁻¹ (C=C stretch),

~1160 cm⁻¹ (C-O stretch), ~965 cm⁻¹ (trans C-

H bend)

Mass Spectrometry (EI)
m/z (%): 117 (100), 115 (50), 91 (40), 218 (M⁺,

20), 102 (15)[1]

Note: NMR chemical shifts (δ) are in ppm. Predicted values are based on the analysis of similar

compounds such as cinnamyl acetate and cinnamyl alcohol.[8][9][10][11][12]

Experimental Protocols for Synthesis
Cinnamyl valerate is typically synthesized via the esterification of cinnamyl alcohol with valeric

acid or its derivatives. The two most common laboratory-scale methods are Fischer

esterification and Steglich esterification.

Fischer Esterification
This method involves the direct acid-catalyzed reaction between an alcohol and a carboxylic

acid.

Materials:

Cinnamyl alcohol (1.0 eq)
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Valeric acid (1.2 eq)

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

Toluene (as solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Dichloromethane or diethyl ether (for extraction)

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

cinnamyl alcohol, valeric acid, and toluene.

Add the catalytic amount of concentrated sulfuric acid to the mixture.

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in

the Dean-Stark trap.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Transfer the reaction mixture to a separatory funnel and wash sequentially with water,

saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric

acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

obtain pure cinnamyl valerate.
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Steglich Esterification
This method allows for esterification under milder conditions using a coupling agent and a

catalyst.

Materials:

Cinnamyl alcohol (1.0 eq)

Valeric acid (1.2 eq)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) (1.1 eq)

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

Anhydrous dichloromethane (as solvent)

Procedure:

In a dry round-bottom flask under an inert atmosphere, dissolve cinnamyl alcohol, valeric

acid, and DMAP in anhydrous dichloromethane.

Cool the mixture in an ice bath.

In a separate flask, dissolve DCC or EDC in anhydrous dichloromethane and add this

solution dropwise to the reaction mixture with stirring.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress by TLC.

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

Filter off the precipitate.

Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in

vacuo.
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Purify the resulting crude ester by column chromatography on silica gel.

Visualized Experimental Workflow and Potential
Biological Signaling
Synthesis Workflow: Fischer Esterification
The following diagram illustrates the general workflow for the synthesis of cinnamyl valerate
via Fischer esterification.

Cinnamyl Alcohol +
Valeric Acid +

Sulfuric Acid (cat.) +
Toluene

Reflux with
Azeotropic Removal

of Water (Dean-Stark)

Cool & Wash:
1. Water

2. NaHCO₃ (aq)
3. Brine

Dry with
MgSO₄

Filter & Concentrate Pure Cinnamyl
Valerate

Click to download full resolution via product page

Fischer Esterification Workflow

Hypothetical Biological Signaling Pathway
While specific studies on the biological signaling pathways of cinnamyl valerate are lacking,

many cinnamyl derivatives exhibit antioxidant and anti-inflammatory properties. A plausible, yet

hypothetical, mechanism of action could involve the modulation of the Nrf2 signaling pathway, a

key regulator of cellular antioxidant responses.
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Hypothetical Nrf2 Pathway Modulation

Applications and Future Directions
Currently, cinnamyl valerate is primarily utilized in the flavor and fragrance industry for its

unique aromatic profile. However, given the known biological activities of other cinnamyl esters,

further research into the pharmacological properties of cinnamyl valerate is warranted.[6]

Areas for future investigation could include its potential as an antimicrobial, antioxidant, or anti-

inflammatory agent. Its physicochemical properties, such as its lipophilicity, may also make it a

candidate for evaluation in drug delivery systems.

Conclusion
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This technical guide has provided a detailed overview of the chemical structure, properties, and

synthesis of cinnamyl valerate. While there is a foundation of knowledge regarding its basic

chemistry, significant opportunities exist for further research, particularly concerning its

biological activity and potential applications in drug development. The experimental protocols

and compiled data herein serve as a valuable resource for scientists and researchers

interested in exploring the potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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